2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1745 | C=O stretch (benzoxazolone) |
| 1610 | C=N stretch (oxadiazole) |
| 1550 | Aromatic C=C stretching |
| 780 | C–Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 3.42 (s, 3H, CH₃)
- δ 7.25–8.60 (m, 6H, aromatic H)
- ¹³C NMR (100 MHz, DMSO-d₆) :
- δ 163.5 (C=O)
- δ 155.2 (C=N, oxadiazole)
- δ 148.7 (pyridinyl C-Cl)
Mass Spectrometry (MS)
- ESI-MS (m/z) : 329.1 [M+H]⁺ (calc. 328.73)
- Fragmentation pathways:
- Loss of CO (28 Da) from the benzoxazolone ring.
- Cleavage of the oxadiazole ring yielding C₅H₃ClN⁺ (m/z 112.5).
Properties
Molecular Formula |
C15H9ClN4O3 |
|---|---|
Molecular Weight |
328.71 g/mol |
IUPAC Name |
6-[5-(2-chloropyridin-3-yl)-1,2,4-oxadiazol-3-yl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H9ClN4O3/c1-20-10-5-4-8(7-11(10)22-15(20)21)13-18-14(23-19-13)9-3-2-6-17-12(9)16/h2-7H,1H3 |
InChI Key |
PPENNUZRHDCWBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=C(N=CC=C4)Cl)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazolone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloro-substituted pyridine reacts with a suitable nucleophile.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the 2-position of the pyridine ring undergoes nucleophilic substitution. This enables functionalization with amines, alkoxides, or thiols under mild conditions:
-
Mechanistic Insight : Microwave-assisted synthesis significantly reduces reaction time (e.g., 10–15 minutes vs. 6–8 hours conventionally) while improving yields .
Mannich Reactions
The 3-methyl group on the benzoxazolone core participates in Mannich reactions, forming pharmacologically relevant derivatives:
-
Key Finding : Mannich bases derived from this compound show IC₅₀ values of 12–18 μM against metastatic breast cancer cell lines .
Ring-Opening and Cyclization
The oxadiazole ring undergoes ring-opening under acidic or basic conditions, followed by recombination to form fused heterocycles:
| Reagent | Product | Conditions |
|---|---|---|
| Polyphosphoric acid (PPA) | 6-Acyl-5-chloro-3-substituted benzoxazolones | 120°C, 3 hours |
| AlCl₃·DMF complex | Triazolopyridines | Reflux, dichloromethane |
-
Example : Treatment with PPA yields 6-acetyl derivatives, which are precursors for antitumor agents .
Oxidative Coupling
The benzoxazolone core participates in oxidative coupling reactions, forming dimeric structures:
| Oxidizing Agent | Product | Application |
|---|---|---|
| KMnO₄ (acidic medium) | Bis-benzoxazolone derivatives | Polymer precursors |
Comparative Reactivity of Substituents
A reactivity hierarchy for functional groups in the molecule has been established:
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Chloro (pyridine) | High (nucleophilic substitution) | Amine coupling, alkoxylation |
| Oxadiazole ring | Moderate | Ring-opening, cycloaddition |
| 3-Methyl (benzoxazolone) | Low | Mannich reactions |
Synthetic Optimization Data
Comparative analysis of conventional vs. microwave-assisted synthesis:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 10–15 minutes |
| Yield | 65–78% | 85–92% |
| Purity (HPLC) | >95% | >98% |
Microwave irradiation enhances reaction efficiency by reducing side products .
Biological Activity Correlation
Derivatives synthesized via the above reactions exhibit:
Scientific Research Applications
Scientific Research Applications
2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- has applications across various scientific disciplines:
- Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic uses, such as enzyme inhibitors and receptor modulators.
- Industry It is used in developing new materials like polymers and dyes.
2(3H)-Benzoxazolone derivatives have attracted interest in medicinal chemistry for their diverse biological activities. The compound exhibits potential therapeutic effects, including analgesic, anti-inflammatory, anticancer, and antibacterial properties.
Research indicates that derivatives of 2(3H)-Benzoxazolone demonstrate significant analgesic and anti-inflammatory activities. For example, studies synthesizing derivatives have shown marked inhibition of edema in mice, suggesting anti-inflammatory properties. Analgesic potency has been confirmed through tail-flick and hot-plate tests, showing efficacy in pain management.
Chemical Reactions
The reactivity of 2(3H)-benzoxazolone derivatives is influenced by the functional groups attached to the benzene ring and the nitrogen in the oxazolone structure. Common reactions include oxidation, reduction, and substitution.
- Oxidation The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides. Examples of oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols or amines.
- Substitution The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Examples of reagents include sodium methoxide and potassium tert-butoxide.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Hybrid Heterocycles: Unlike simpler benzoxazolone derivatives (e.g., ethyl (2(3H)-benzoxazolone-3-yl)acetate), the target compound integrates an oxadiazole-pyridinyl system, which may enhance metabolic stability and target selectivity .
Research Findings and Implications
Biological Activity
2(3H)-Benzoxazolone and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-, exhibits potential therapeutic effects that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its biological activity, including analgesic, anti-inflammatory, anticancer, and antibacterial properties.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : 2(3H)-Benzoxazolone
- Substituents : Chlorine at the 5-position and a pyridinyl-oxadiazol moiety.
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 2(3H)-Benzoxazolone demonstrate significant analgesic and anti-inflammatory activities. For instance:
- A study synthesized several derivatives and evaluated their effects using the carrageenan-induced paw edema model in mice. The results showed marked inhibition of edema, suggesting strong anti-inflammatory properties .
- The analgesic potency was assessed through tail-flick and hot-plate tests, further confirming the efficacy of these compounds in pain management .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- A study focused on the cytotoxic effects of newly synthesized derivatives against the MDA-MB-231 breast cancer cell line. The MTT assay revealed that certain derivatives exhibited significant cytotoxicity at concentrations as low as 50 µM over a 72-hour incubation period .
- TUNEL assays confirmed apoptotic activities, indicating that these compounds can induce programmed cell death in cancer cells .
Antibacterial Activity
The antibacterial potential of benzoxazolone derivatives has been explored as well:
- Various studies have shown that these compounds possess activity against several bacterial strains, highlighting their potential as antimicrobial agents .
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized multiple derivatives of 2(3H)-Benzoxazolone and evaluated their biological activities:
- Methodology : Compounds were characterized using FT-IR and NMR spectroscopy. Their biological activities were assessed through various in vitro assays.
- Findings : Among the synthesized compounds, those with specific substitutions exhibited enhanced analgesic and anti-inflammatory effects compared to others lacking such modifications .
Case Study 2: Cytotoxic Effects Against Cancer Cells
Another pivotal study investigated the apoptotic effects of benzoxazolone derivatives on cancer cells:
- Methodology : The cytotoxicity was measured using an MTT assay across different concentrations. The apoptotic mechanisms were further analyzed using caspase activation assays.
- Findings : The study concluded that certain derivatives not only inhibited cell proliferation but also activated apoptosis pathways, making them promising candidates for further development in cancer therapy .
Summary of Biological Activities
Q & A
Q. Key Methodological Insight :
- Regioselective 6-substitution : Direct acylation with Lewis acid catalysts.
- 5-substitution : Multi-step synthesis starting from functionalized precursors (e.g., aminophenols).
Basic: What is the proposed pharmacological mechanism of benzoxazolone derivatives in anti-inflammatory activity?
Benzoxazolone derivatives, including the target compound, exhibit anti-inflammatory effects primarily through cyclooxygenase (COX) enzyme inhibition, akin to NSAIDs. This inhibition reduces prostaglandin synthesis, as demonstrated in carrageenin-induced paw edema and acetic acid writhing assays. Computational studies suggest competitive binding to COX-2’s active site, with the oxadiazole and pyridinyl substituents enhancing selectivity .
Q. Experimental Validation :
- In vivo models : Analgesic activity confirmed via hot-plate tests (ED₅₀ values reported for related derivatives) .
- Molecular docking : Structural analogs show strong hydrogen bonding with COX-2 residues (e.g., Tyr385, Ser530) .
Advanced: How do structural modifications (e.g., oxadiazole-pyridinyl substituents) influence the compound’s binding affinity to clock gene proteins (CLOCK:BMAL1, PER/CRY)?
The 1,2,4-oxadiazole ring and 2-chloro-3-pyridinyl group in the target compound introduce steric and electronic effects that modulate interactions with circadian rhythm-related proteins. Molecular dynamics simulations reveal that the oxadiazole ring forms π-π interactions with CLOCK’s hydrophobic pocket, while the pyridinyl group stabilizes binding via halogen bonding with BMAL1’s Arg84 .
Q. Key Findings :
- CLOCK:BMAL1 inhibition : Binding free energy (ΔG) calculated at −9.2 kcal/mol, comparable to melatonin derivatives .
- Chronotherapeutic potential : Substitutions at the 6-position enhance phase-shifting activity in circadian luciferase assays .
Advanced: What computational strategies are recommended to evaluate the compound’s dual role in COX-2 inhibition and circadian rhythm modulation?
Combine molecular docking (e.g., AutoDock Vina) with all-atom molecular dynamics (MD) simulations (e.g., GROMACS) to assess:
COX-2 binding : Focus on the oxadiazole-pyridinyl moiety’s interaction with the catalytic site.
CLOCK:BMAL1 interactions : Analyze hydrogen bonding and hydrophobic contacts over 100-ns trajectories.
Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities .
Q. Case Study :
- Docking score for COX-2 : −10.3 kcal/mol vs. −8.7 kcal/mol for indomethacin .
- Circadian protein stability : Root-mean-square deviation (RMSD) < 2.0 Å over simulation time .
Advanced: How can regioselectivity challenges in synthesizing 5-substituted benzoxazolones be addressed?
To bypass the inherent 6-substitution preference:
Pre-functionalization : Start with 2-aminophenol derivatives pre-substituted at the 5-position.
Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during acylation.
Microwave-assisted synthesis : Reduces reaction time and improves yield for 5-acetyl derivatives (e.g., 65% yield in 30 minutes) .
Q. Example Protocol :
- Step 1 : Protect 2-aminophenol with Boc.
- Step 2 : Acetylate at the 5-position under microwave irradiation.
- Step 3 : Deprotect and cyclize using CDI .
Advanced: What in vitro assays are critical for validating the compound’s dual anti-inflammatory and chronobiological activity?
COX-2 inhibition assay : Measure IC₅₀ using a colorimetric kit (e.g., Cayman Chemical).
Circadian gene expression : Use bioluminescent reporters (e.g., PER2::Luc fibroblasts) to track phase shifts.
Cytotoxicity screening : MTT assay on HEK293 cells to rule off-target effects .
Q. Data Interpretation :
- COX-2 IC₅₀ : ≤ 1.2 μM for active derivatives .
- Phase-shift amplitude : >2-hour delay in PER2::Luc rhythms at 10 μM .
Advanced: How does the 2-chloro-3-pyridinyl substituent influence the compound’s pharmacokinetic properties?
The chloro-pyridinyl group enhances:
Q. Optimization Strategy :
- Bioisosteric replacement : Replace chlorine with fluorine to reduce toxicity while retaining affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
